![molecular formula C22H25N3O3 B5159332 ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate, also known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a pyrazoline derivative that has been synthesized using several different methods.
Mechanism of Action
Ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate exerts its effects through several mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP levels, which leads to a reduction in inflammation. This compound has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound also reduces the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate has several advantages as a research compound. It has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool for studying these processes. This compound is also relatively stable and can be synthesized using several different methods. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, more research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases and conditions.
Synthesis Methods
Ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate can be synthesized using several different methods, including the reaction of N-methyl glycine with 1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-carboxaldehyde in the presence of ethyl alcohol. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. Another method involves the reaction of 1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-carboxylic acid with N-methyl glycine in the presence of thionyl chloride, followed by reaction with ethyl alcohol.
Scientific Research Applications
Ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, anti-tumor, and anti-depressant effects. This compound has been studied as a potential treatment for neuropathic pain, cancer, and depression. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
ethyl 2-[methyl-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-27-21(26)16-24(2)14-18-15-25(3)23-22(18)17-10-12-20(13-11-17)28-19-8-6-5-7-9-19/h5-13,15H,4,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBYQTHKSQRTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CN(N=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

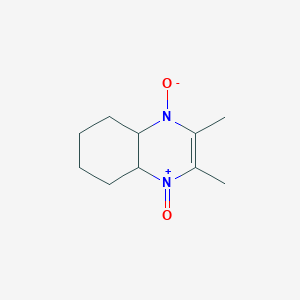
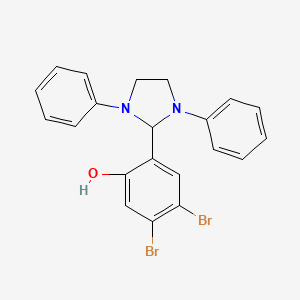
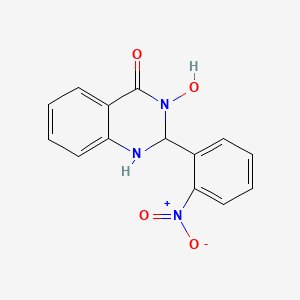
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
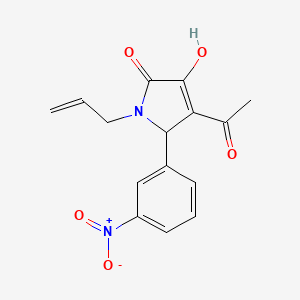
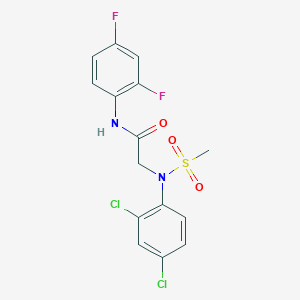
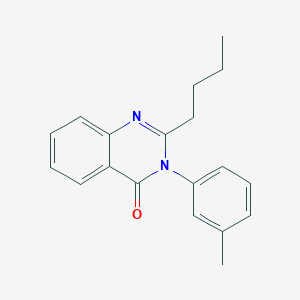
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
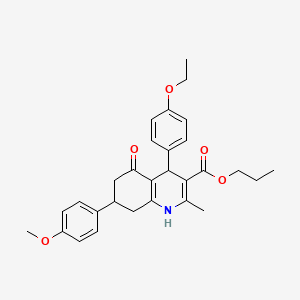
![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)